molecular formula C23H24N4O3 B3016427 2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}-N-[(pyridin-3-yl)methyl]acetamide CAS No. 872861-32-0

2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}-N-[(pyridin-3-yl)methyl]acetamide

Cat. No.: B3016427
CAS No.: 872861-32-0
M. Wt: 404.47
InChI Key: RHWBKCSCNXFNIC-UHFFFAOYSA-N
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Description

This compound features an indole core substituted at the 1-position with a 2-oxo-2-(piperidin-1-yl)ethyl group and at the 3-position with a 2-oxoacetamide moiety linked to a pyridin-3-ylmethyl group. Its structure combines heterocyclic (indole, piperidine, pyridine) and amide functionalities, enabling diverse biological interactions.

Properties

IUPAC Name

2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3/c28-21(26-11-4-1-5-12-26)16-27-15-19(18-8-2-3-9-20(18)27)22(29)23(30)25-14-17-7-6-10-24-13-17/h2-3,6-10,13,15H,1,4-5,11-12,14,16H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHWBKCSCNXFNIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}-N-[(pyridin-3-yl)methyl]acetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the indole and piperidine intermediates, followed by their coupling with the pyridine moiety under specific reaction conditions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled environments to ensure consistency .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity
    • Recent studies have indicated that derivatives of 2-oxo-piperidinyl compounds exhibit promising anticancer properties. The mechanism often involves the inhibition of specific kinases or interaction with cellular pathways that lead to apoptosis in cancer cells .
    • A notable case study demonstrated that a related compound showed efficacy against various cancer cell lines, suggesting that modifications to the piperidine and indole structures could enhance potency and selectivity .
  • Neuroprotective Effects
    • Research has shown that compounds with similar structures can provide neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The ability of these compounds to cross the blood-brain barrier is a significant advantage .
    • In vitro studies have reported that these compounds can reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegeneration.
  • Antimicrobial Properties
    • Some derivatives have demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. The mechanism of action typically involves disrupting microbial cell membranes or inhibiting essential enzymes .
    • A study highlighted the effectiveness of a related compound against resistant strains of bacteria, showcasing its potential as a novel antimicrobial agent.

Biological Research Applications

  • Signal Transduction Studies
    • The compound's structural characteristics make it an excellent candidate for studying signal transduction pathways in cells. By acting as a modulator or inhibitor, it can help elucidate the roles of specific proteins in cellular processes .
    • Case studies have utilized these compounds to investigate their effects on pathways involved in cell growth and differentiation.
  • Drug Design and Development
    • The unique combination of piperidine and indole motifs allows for the exploration of structure-activity relationships (SAR) in drug design. Researchers can modify these structures to optimize pharmacological properties such as efficacy, selectivity, and bioavailability.
    • Computational modeling techniques have been employed to predict interactions between this compound and various biological targets, aiding in the rational design of new therapeutics.

Data Tables

Application Area Description Example Findings
Anticancer ActivityInhibits cancer cell proliferation through kinase inhibitionRelated compounds effective against multiple cancer lines
Neuroprotective EffectsReduces oxidative stress in neuronal cellsPotential treatment for Alzheimer's disease
Antimicrobial PropertiesDisrupts microbial membranes or inhibits enzymesEffective against resistant bacterial strains
Signal Transduction StudiesModulates cellular signaling pathwaysHelps elucidate protein roles in cell growth
Drug DesignOptimizes pharmacological properties through SARComputational models aid in predicting target interactions

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and piperidine moieties can interact with biological macromolecules, potentially inhibiting or activating specific pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Key Structural Features and Modifications

The following table summarizes critical structural differences among analogs:

Compound Name / ID Indole Substituent (Position 1) Acetamide Substituent (Position 3) Biological Activity Reference
Target Compound 2-oxo-2-(piperidin-1-yl)ethyl N-(pyridin-3-ylmethyl) Not explicitly reported -
(E)-3-(2-methyl-5-nitro-1H-imidazol-1-yl)-4-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}but-3-en-2-one (142b) 2-oxo-2-(piperidin-1-yl)ethyl Conjugated to nitroimidazole and butenone Antibacterial (MRSA, MIC = 2 µM)
2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl acetamide (D-24851) 4-chlorobenzyl N-pyridin-4-yl Tubulin inhibition (preclinical)
2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(2-(pyridin-3-yl)ethyl)acetamide 4-chlorobenzoyl, 5-methoxy, 2-methyl N-(2-(pyridin-3-yl)ethyl) CYP51 inhibition (antitrypanosomal)
2-cyano-3-(1-(2-oxo-2-(phenylamino)-ethyl)-1H-indol-3-yl) acrylate 2-oxo-2-(phenylamino)ethyl Acrylate ester Monocarboxylate transporter inhibition

Pharmacological Activity Trends

  • Antibacterial Activity: Compound 142b () demonstrates potent activity against MRSA, attributed to its nitroimidazole and butenone extensions, which enhance membrane permeability and DNA intercalation. The piperidine group may improve solubility and target binding .
  • Antiparasitic Activity: The 4-chlorobenzoyl-substituted analog () inhibits CYP51 in Trypanosoma spp., with the pyridin-3-ylethyl chain likely contributing to enzyme active-site interactions .
  • Antiproliferative Activity : D-24851 () disrupts microtubule dynamics via tubulin binding, where the pyridin-4-yl group may stabilize hydrophobic interactions .

Structure-Activity Relationships (SAR)

  • Arylalkyl groups (e.g., 4-chlorobenzyl in D-24851) increase hydrophobicity, favoring tubulin binding .
  • Acetamide Modifications :
    • Pyridinylmethyl/pyridinylethyl chains (target compound, ) enable hydrogen bonding and π-stacking with target proteins.
    • Nitroimidazole or acrylate extensions (142b, ) introduce electrophilic moieties for covalent interactions or DNA intercalation .

Toxicity and Selectivity Considerations

  • Substitutions like 4-chlorobenzyl (D-24851) may increase off-target effects due to heightened hydrophobicity, necessitating careful optimization .

Biological Activity

The compound 2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}-N-[(pyridin-3-yl)methyl]acetamide (hereafter referred to as "the compound") is a derivative of piperidine and indole, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • An indole moiety, which is often associated with various biological activities.
  • A piperidine ring, known for its role in several pharmacological agents.
  • A pyridine component, which contributes to its chemical reactivity and biological interactions.

The molecular formula for the compound is C20H24N4O3C_{20}H_{24}N_4O_3, with a molecular weight of approximately 368.44 g/mol.

Antimicrobial Activity

Research has indicated that derivatives of piperidine and indole exhibit significant antimicrobial properties. In vitro studies have shown that similar compounds possess activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, derivatives containing the indole structure have been reported to exhibit potent activity against Staphylococcus aureus and Escherichia coli .

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
CompoundS. aureus20 µM
CompoundE. coli40 µM

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory activity, similar to other indole derivatives known to inhibit cyclooxygenase (COX) enzymes. These enzymes play a crucial role in the inflammatory response. A study on related compounds demonstrated that specific substitutions on the indole ring can enhance COX inhibitory activity .

The proposed mechanisms through which the compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory pathways, thus reducing inflammation.
  • Interaction with Receptors : The piperidine and pyridine rings may facilitate binding to specific receptors involved in pain and inflammation pathways.
  • DNA Interaction : Similar compounds have shown the ability to intercalate DNA, leading to disruptions in replication and transcription processes in bacterial cells .

Study 1: Antimicrobial Efficacy

In a recent study evaluating a series of piperidine derivatives, it was found that compounds similar to the target exhibited significant antibacterial activity against multi-drug resistant strains. The study highlighted the importance of structural modifications in enhancing efficacy .

Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of indole-based compounds demonstrated that certain derivatives could significantly reduce edema in animal models when administered at specific dosages . The results indicated that these compounds could serve as potential leads for developing new anti-inflammatory drugs.

Q & A

Basic: What synthetic strategies are recommended for preparing this compound?

Methodological Answer:
The compound’s synthesis involves modular assembly of its indole, piperidine, and pyridine moieties. Key steps include:

  • Amide bond formation : Use coupling agents like HOBt/EDC for the acetamide linkage (e.g., as in , where HOBt and EDC facilitated amide bond formation under mild conditions ).
  • Piperidine-ethyl-indole coupling : Employ nucleophilic substitution or reductive amination to attach the piperidine-ethyl group to the indole core.
  • Aldol-type cyclization : Intramolecular aldol condensation (as in ) may stabilize the oxoethyl-piperidine moiety under basic conditions (e.g., potassium t-butoxide) .
    Validation : Monitor intermediates via LC-MS and confirm final product purity (>95%) by HPLC.

Advanced: How can contradictory bioactivity data in initial assays be resolved?

Methodological Answer:
Contradictions may arise from assay-specific variables (e.g., cell line sensitivity, solvent effects). Mitigation strategies include:

  • Dose-response profiling : Test across a wider concentration range (e.g., 0.1–100 µM) to identify non-linear effects.
  • Solvent controls : Use DMSO at <0.1% to avoid cytotoxicity artifacts .
  • Target engagement assays : Validate binding to hypothesized targets (e.g., kinases) via SPR or thermal shift assays.
  • Metabolic stability testing : Assess compound degradation in cell media using LC-MS to rule out false negatives .

Basic: What spectroscopic techniques are optimal for structural characterization?

Methodological Answer:

  • NMR : 1H/13C NMR for indole (δ 7.0–7.5 ppm), piperidine (δ 1.5–3.0 ppm), and pyridine (δ 8.0–8.5 ppm) protons. provides a template for indole-acetamide NMR assignments .
  • IR : Confirm carbonyl stretches (amide C=O at ~1650–1700 cm⁻¹; ketone C=O at ~1720 cm⁻¹) .
  • HRMS : Verify molecular formula (e.g., C₂₃H₂₅N₃O₃ requires m/z 403.1896 [M+H]⁺).

Advanced: How can computational modeling predict this compound’s target interactions?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., prioritize kinases with indole/pyridine-binding motifs).
  • DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict electrostatic surfaces and H-bond donor/acceptor sites (as in ’s DFT analysis of hydrazone complexes) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability to hypothesized targets (e.g., PI3K or serotonin receptors).

Basic: What in vitro assays are suitable for preliminary biological evaluation?

Methodological Answer:

  • Anticancer activity : MTT assay in HeLa, MCF-7, and A549 cell lines (IC₅₀ determination) .
  • Antimicrobial screening : Disk diffusion against E. coli and S. aureus (MIC via broth microdilution) .
  • Enzyme inhibition : Test against acetylcholinesterase (Ellman’s method) or kinases (ADP-Glo™ assay).

Advanced: How can reaction conditions be optimized for scale-up without chromatography?

Methodological Answer:

  • Solvent screening : Test THF, DCM, or EtOAc for solubility and yield ( used DMF but noted scalability challenges) .
  • Catalyst loading : Reduce Pd/C or EDC/HOBt to 5 mol% while maintaining >90% yield (as in ’s coupling protocol) .
  • Crystallization-driven purification : Exploit differential solubility in ethanol/water mixtures (e.g., 70:30 v/v) .

Basic: What are the compound’s stability considerations in storage?

Methodological Answer:

  • Light sensitivity : Store in amber vials at –20°C to prevent indole oxidation .
  • Hydrolysis risk : Lyophilize and keep under argon if the oxoethyl group is prone to hydrolysis (pH 7.4 buffer stability study recommended) .

Advanced: How can regioselectivity challenges in indole functionalization be addressed?

Methodological Answer:

  • Directing groups : Introduce a temporary protecting group (e.g., Boc on indole NH) to steer substitution to C3 (as in ’s acetylated indole derivatives) .
  • Metal catalysis : Use Pd(OAc)₂ with ligands like XPhos for C–H activation at C2 or C3 (reference ’s Pd-catalyzed cyclization strategies) .

Basic: What analytical methods confirm the absence of genotoxic impurities?

Methodological Answer:

  • AMES test : Screen for mutagenicity in S. typhimurium strains TA98/TA100 .
  • LC-MS/MS : Detect trace alkylating agents (e.g., ethyl chloride) with LOD < 1 ppm .

Advanced: How to design SAR studies focusing on the piperidine moiety?

Methodological Answer:

  • Analog synthesis : Replace piperidine with morpholine, azepane, or N-methylpiperazine to assess steric/electronic effects.
  • Pharmacophore mapping : Overlap electrostatic potentials (via GaussView) to identify critical H-bond donors (e.g., piperidine NH) .
  • In vivo PK profiling : Compare brain penetration of analogs in rodent models (logP target: 2–3) .

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